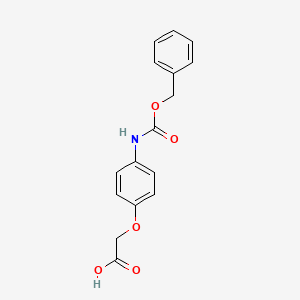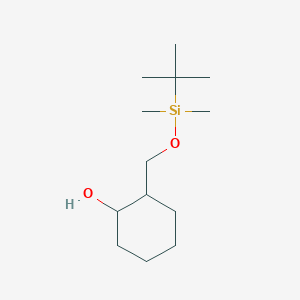
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is a chemical compound that features a cyclohexane ring substituted with a hydroxyl group and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability of the tert-butyl(dimethyl)silyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of larger reactors, continuous flow systems, and more efficient purification techniques such as distillation or crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol can undergo various chemical reactions, including:
-
Oxidation
- The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
-
Reduction
- The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution
- The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation.
Reduction: LiAlH4, NaBH4.
Substitution: TBAF for deprotection.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Deprotected alcohols or new functionalized compounds.
科学的研究の応用
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is used in various scientific research applications:
-
Chemistry
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Acts as an intermediate in the synthesis of complex molecules.
-
Biology
- Utilized in the synthesis of biologically active compounds and pharmaceuticals.
-
Medicine
- Involved in the development of drug candidates and medicinal chemistry research.
-
Industry
- Employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol primarily involves the stability and reactivity of the tert-butyl(dimethyl)silyl group. This group provides steric protection to the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for further functionalization or modification.
類似化合物との比較
Similar Compounds
2-({[tert-Butyl(dimethyl)silyl]oxy}ethanol): Similar in structure but with an ethanol backbone instead of cyclohexanol.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a cyclohexanol ring.
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol: Features a propenyl group instead of a cyclohexanol ring.
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is unique due to its cyclohexanol backbone, which provides different steric and electronic properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclohexanol ring’s conformational flexibility and stability are advantageous.
特性
CAS番号 |
832131-69-8 |
|---|---|
分子式 |
C13H28O2Si |
分子量 |
244.44 g/mol |
IUPAC名 |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h11-12,14H,6-10H2,1-5H3 |
InChIキー |
XAXDWAKVUCNTJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



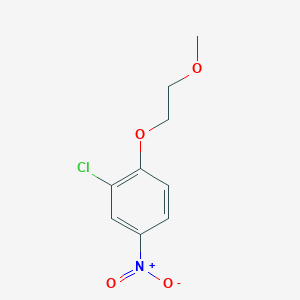
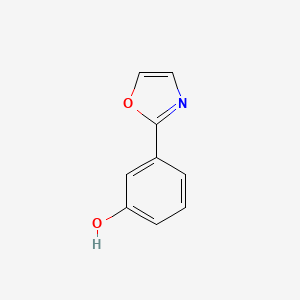
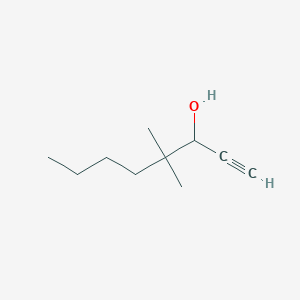

![2-{[(3R)-3-aminopiperidin-1-yl]methyl}benzonitrile](/img/structure/B8664115.png)
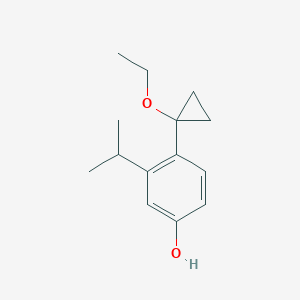
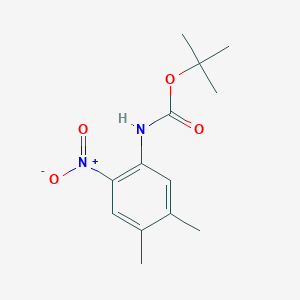
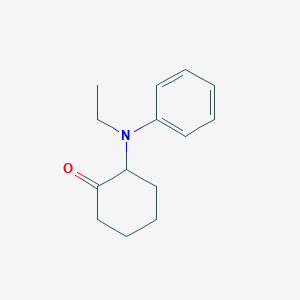
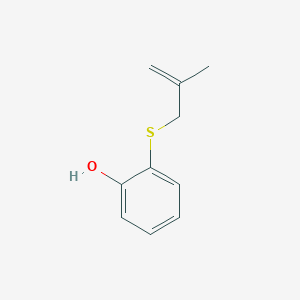
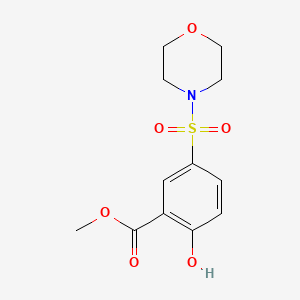
![1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol](/img/structure/B8664148.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B8664150.png)
